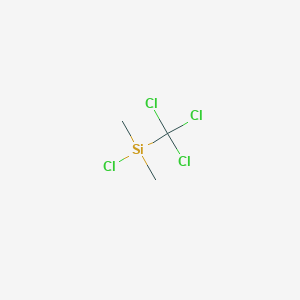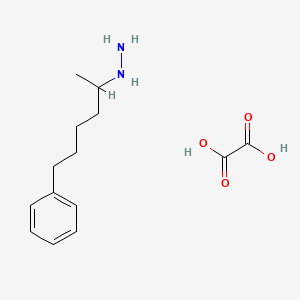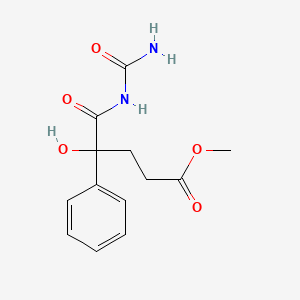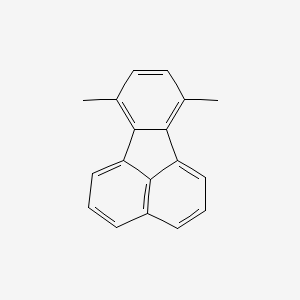
Lanthanum--silver (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanthanum–silver (1/1) is a compound formed by the combination of lanthanum and silver in a 1:1 ratio Lanthanum is a soft, ductile, silvery-white metal that belongs to the lanthanide series, while silver is a well-known precious metal with excellent electrical and thermal conductivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of lanthanum–silver (1/1) can be achieved through various methods, including chemical reduction and thermal decomposition. One common method involves the reduction of lanthanum and silver salts in an aqueous solution, followed by the precipitation of the compound. The reaction conditions typically include controlled temperature and pH levels to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, lanthanum–silver (1/1) can be produced using high-temperature solid-state reactions. This involves mixing lanthanum oxide and silver oxide in stoichiometric amounts and heating the mixture in a furnace at elevated temperatures. The resulting product is then purified through various techniques such as filtration and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Lanthanum–silver (1/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Lanthanum–silver (1/1) can be oxidized using strong oxidizing agents such as nitric acid or hydrogen peroxide. The reaction typically occurs at elevated temperatures and results in the formation of lanthanum oxide and silver oxide.
Reduction: The compound can be reduced using reducing agents like hydrogen gas or sodium borohydride. This reaction is usually carried out under controlled temperature and pressure conditions.
Substitution: Lanthanum–silver (1/1) can undergo substitution reactions with halogens or other reactive species, leading to the formation of various lanthanum and silver halides.
Major Products Formed: The major products formed from these reactions include lanthanum oxide, silver oxide, and various lanthanum and silver halides.
Applications De Recherche Scientifique
Lanthanum–silver (1/1) has a wide range of scientific research applications due to its unique properties:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes. Its ability to facilitate these reactions makes it valuable in industrial chemistry.
Biology: Lanthanum–silver (1/1) is studied for its potential antimicrobial properties. Silver nanoparticles, in particular, are known for their ability to inhibit the growth of bacteria and other microorganisms.
Medicine: The compound is explored for its potential use in medical devices and implants due to its biocompatibility and antimicrobial properties. It is also investigated for its role in drug delivery systems.
Industry: Lanthanum–silver (1/1) is used in the production of advanced materials, including conductive coatings and sensors. Its unique electrical and thermal properties make it suitable for various industrial applications.
Mécanisme D'action
Lanthanum–silver (1/1) can be compared with other similar compounds to highlight its uniqueness:
Lanthanum Oxide (La₂O₃): While lanthanum oxide is primarily used as a catalyst and in optical materials, lanthanum–silver (1/1) offers additional antimicrobial properties due to the presence of silver.
Silver Nanoparticles (AgNPs): Silver nanoparticles are widely known for their antimicrobial properties. the combination with lanthanum enhances the compound’s catalytic activity and stability.
Lanthanum Fluoride (LaF₃): Lanthanum fluoride is used in optical applications, but it lacks the antimicrobial and catalytic properties of lanthanum–silver (1/1).
Comparaison Avec Des Composés Similaires
- Lanthanum Oxide (La₂O₃)
- Silver Nanoparticles (AgNPs)
- Lanthanum Fluoride (LaF₃)
- Lanthanum Chloride (LaCl₃)
- Silver Chloride (AgCl)
Propriétés
Numéro CAS |
12041-03-1 |
|---|---|
Formule moléculaire |
AgLa |
Poids moléculaire |
246.774 g/mol |
Nom IUPAC |
lanthanum;silver |
InChI |
InChI=1S/Ag.La |
Clé InChI |
GDHNMQIBSKTFPO-UHFFFAOYSA-N |
SMILES canonique |
[Ag].[La] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



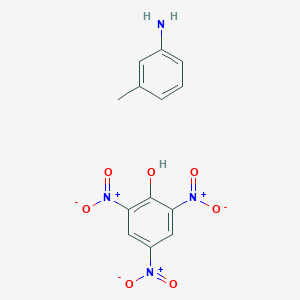
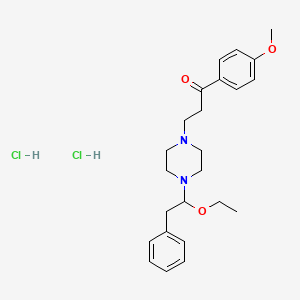
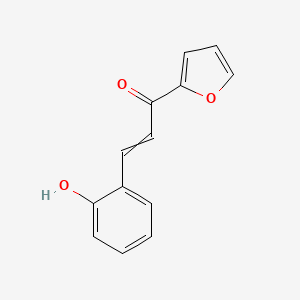

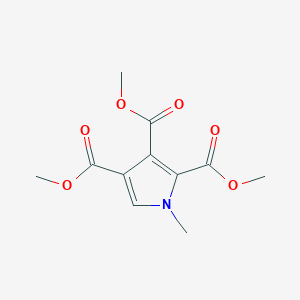

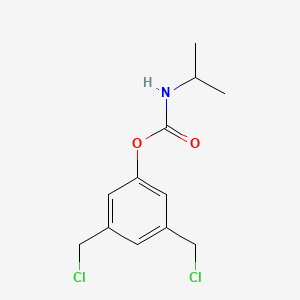
![Diethyl [(4-methoxyphenyl)methylene]biscarbamate](/img/structure/B14710988.png)
